![molecular formula C10H12N2O B2458358 1,2,3,4-Tetrahydroquinoline-5-carboxamide CAS No. 1016734-68-1](/img/structure/B2458358.png)
1,2,3,4-Tetrahydroquinoline-5-carboxamide
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Overview
Description
1,2,3,4-Tetrahydroquinoline-5-carboxamide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a specialty product often used in proteomics research .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydroquinoline-5-carboxamide is 1S/C10H12N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1,3,5,12H,2,4,6H2,(H2,11,13) . This indicates the presence of a tetrahydroquinoline ring with a carboxamide group at the 5-position.Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinoline-5-carboxamide is a powder that is stored at room temperature .Scientific Research Applications
Antioxidant and Corrosion Inhibitor
1,2,3,4-Tetrahydroquinoline-5-carboxamide serves as an antioxidant and corrosion inhibitor. Its ability to scavenge free radicals makes it valuable for protecting materials from oxidative damage. Researchers have explored its potential in preventing corrosion in various industrial applications .
Neuroprotection Against Parkinsonism
Quinoline derivatives, including 1,2,3,4-tetrahydroquinoline-based compounds, exhibit promising antioxidant properties. These compounds have been investigated for their neuroprotective effects, particularly in the context of Parkinson’s disease. By mitigating oxidative stress, they may help prevent neuronal damage and support brain health .
Potential Antimicrobial Activity
1,2,3,4-THQ-5-carboxamide belongs to the class of isoquinoline alkaloids. These compounds have shown diverse biological activities against infective pathogens. While specific studies on this compound are limited, its structural similarity to other isoquinoline derivatives suggests potential antimicrobial properties .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that quinoline derivatives, a group to which this compound belongs, can function as powerful antioxidants . They may interact with their targets to mitigate oxidative damage, which could be significantly beneficial in neuroprotection .
Biochemical Pathways
Quinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific pathways and downstream effects of this compound require further investigation.
Result of Action
As a quinoline derivative, it may exhibit antioxidant properties that could potentially protect against oxidative damage at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1,3,5,12H,2,4,6H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOSHSFVBSXTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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